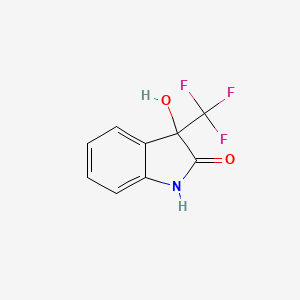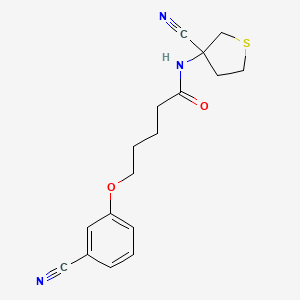
5-(3-cyanophenoxy)-N-(3-cyanothiolan-3-yl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-cyanophenoxy)-N-(3-cyanothiolan-3-yl)pentanamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to a class of drugs known as Janus kinase inhibitors (JAK inhibitors), which have been shown to have anti-inflammatory and immunomodulatory effects.
Mechanism of Action
5-(3-cyanophenoxy)-N-(3-cyanothiolan-3-yl)pentanamide works by inhibiting the activity of Janus kinases, which are enzymes that play a key role in the signaling pathways involved in inflammation and immune responses. By blocking the activity of these enzymes, 5-(3-cyanophenoxy)-N-(3-cyanothiolan-3-yl)pentanamide can reduce inflammation and modulate immune responses.
Biochemical and Physiological Effects:
5-(3-cyanophenoxy)-N-(3-cyanothiolan-3-yl)pentanamide has been shown to have anti-inflammatory and immunomodulatory effects in a variety of preclinical and clinical studies. In animal models of rheumatoid arthritis, 5-(3-cyanophenoxy)-N-(3-cyanothiolan-3-yl)pentanamide has been shown to reduce joint inflammation and improve joint function. In clinical trials, 5-(3-cyanophenoxy)-N-(3-cyanothiolan-3-yl)pentanamide has been shown to be effective in reducing the signs and symptoms of rheumatoid arthritis and psoriasis.
Advantages and Limitations for Lab Experiments
One advantage of 5-(3-cyanophenoxy)-N-(3-cyanothiolan-3-yl)pentanamide is that it has been extensively studied in preclinical and clinical trials, making it a well-characterized compound for research purposes. However, one limitation is that it is a JAK inhibitor, which means that it may have off-target effects on other signaling pathways. This can make it difficult to interpret the results of experiments involving 5-(3-cyanophenoxy)-N-(3-cyanothiolan-3-yl)pentanamide.
Future Directions
There are several future directions for research on 5-(3-cyanophenoxy)-N-(3-cyanothiolan-3-yl)pentanamide. One area of interest is the potential use of JAK inhibitors in the treatment of other autoimmune and inflammatory diseases, such as multiple sclerosis and lupus. Another area of interest is the development of more selective JAK inhibitors that can target specific JAK isoforms, which may reduce the risk of off-target effects. Additionally, there is ongoing research into the use of JAK inhibitors in combination with other therapies, such as biologics, to improve treatment outcomes.
Synthesis Methods
The synthesis of 5-(3-cyanophenoxy)-N-(3-cyanothiolan-3-yl)pentanamide involves several steps, including the reaction of 3-cyanophenol with 3-bromo-1-chloropropane to form 3-(3-bromopropyl)phenol. This intermediate is then reacted with 3-cyanothiolane to form the corresponding thioether. The final step involves the reaction of the thioether with 5-bromo-N-pentanoylanthranilic acid to form 5-(3-cyanophenoxy)-N-(3-cyanothiolan-3-yl)pentanamide.
Scientific Research Applications
5-(3-cyanophenoxy)-N-(3-cyanothiolan-3-yl)pentanamide has been extensively studied for its potential therapeutic applications in a variety of diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. JAK inhibitors have been shown to be effective in reducing inflammation and modulating the immune system, making them promising candidates for the treatment of these diseases.
properties
IUPAC Name |
5-(3-cyanophenoxy)-N-(3-cyanothiolan-3-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c18-11-14-4-3-5-15(10-14)22-8-2-1-6-16(21)20-17(12-19)7-9-23-13-17/h3-5,10H,1-2,6-9,13H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSSQIVVXDZHGQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(C#N)NC(=O)CCCCOC2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-cyanophenoxy)-N-(3-cyanothiolan-3-yl)pentanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

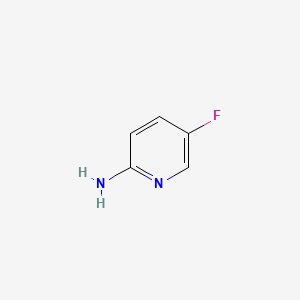
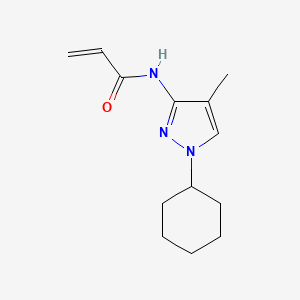
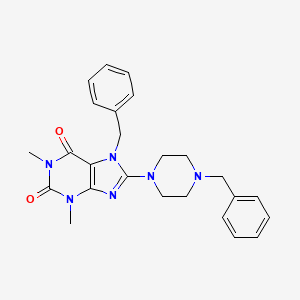

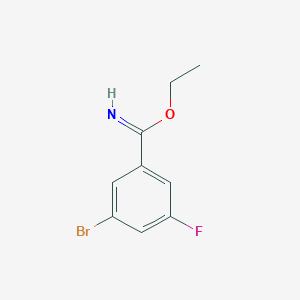
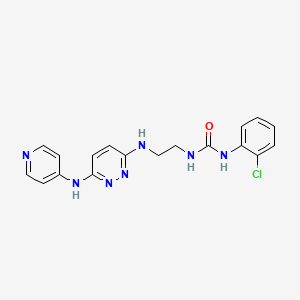
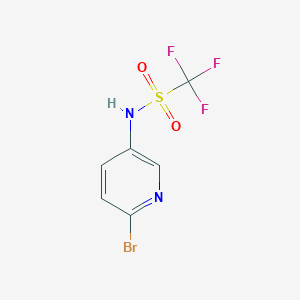


![1-(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2801048.png)
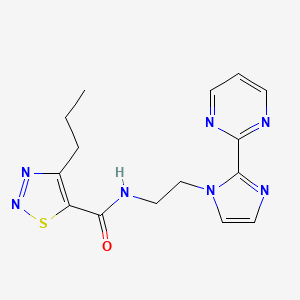

![2-methyl-4-({1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2801052.png)
